MAP855

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H23ClF2N6O3 |

|---|---|

Molecular Weight |

565.0 g/mol |

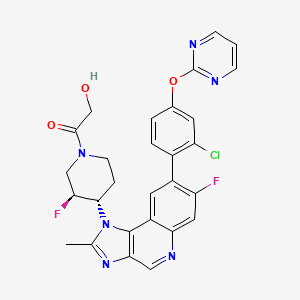

IUPAC Name |

1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone |

InChI |

InChI=1S/C28H23ClF2N6O3/c1-15-35-24-12-34-23-11-21(30)18(17-4-3-16(9-20(17)29)40-28-32-6-2-7-33-28)10-19(23)27(24)37(15)25-5-8-36(13-22(25)31)26(39)14-38/h2-4,6-7,9-12,22,25,38H,5,8,13-14H2,1H3/t22-,25-/m0/s1 |

InChI Key |

WZZBNLYBHUDSHF-DHLKQENFSA-N |

Isomeric SMILES |

CC1=NC2=C(N1[C@H]3CCN(C[C@@H]3F)C(=O)CO)C4=CC(=C(C=C4N=C2)F)C5=C(C=C(C=C5)OC6=NC=CC=N6)Cl |

Canonical SMILES |

CC1=NC2=C(N1C3CCN(CC3F)C(=O)CO)C4=CC(=C(C=C4N=C2)F)C5=C(C=C(C=C5)OC6=NC=CC=N6)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Efficacy of MAP855 on Wild-Type vs. Mutant MEK1/2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. Mutations in the mitogen-activated protein kinase (MAPK) pathway, particularly in MEK1 and MEK2, are a known mechanism of resistance to BRAF and allosteric MEK inhibitors. MAP855 is a novel, potent, and selective ATP-competitive inhibitor of MEK1/2. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its equipotent activity against both wild-type (WT) and a panel of clinically relevant mutant forms of MEK1/2. Detailed experimental protocols and quantitative data are presented to facilitate the understanding of this compound's mechanism of action and its potential to overcome acquired resistance in cancer.

Introduction to MEK1/2 and the MAPK Pathway

The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. Aberrant activation of this pathway, often driven by mutations in components like BRAF and RAS, is a hallmark of many human cancers. MEK1 and MEK2 (MEK1/2) are dual-specificity protein kinases that act as central nodes in this cascade, phosphorylating and activating their only known substrates, ERK1 and ERK2 (ERK1/2). Consequently, MEK1/2 have emerged as key therapeutic targets.

While allosteric MEK inhibitors have demonstrated clinical efficacy, their effectiveness can be limited by the development of resistance, frequently through the acquisition of mutations in MEK1/2. These mutations can confer resistance by altering the allosteric binding pocket or by stabilizing the active conformation of the kinase.

This compound is a novel ATP-competitive MEK1/2 inhibitor designed to overcome these limitations. By binding to the highly conserved ATP-binding site, this compound is hypothesized to inhibit MEK1/2 activity irrespective of the conformational state or mutations in the allosteric pocket. This guide details the preclinical evidence supporting this hypothesis.

Quantitative Analysis of this compound's Inhibitory Activity

This compound demonstrates potent and equipotent inhibition of both wild-type and a range of clinically observed MEK1 mutants. The following tables summarize the key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Inhibition of Wild-Type and Mutant MEK1 by this compound

| MEK1 Variant | IC50 (nM) |

| Wild-Type | 3 |

| C121S | 4 |

| G128V | 5 |

| I133V | 3 |

| E203K | 6 |

| V211D | 4 |

Data presented as the half-maximal inhibitory concentration (IC50) from a biochemical kinase assay.

Table 2: Cellular Potency of this compound in Wild-Type and Mutant MEK1 Expressing Cells

| Cell Line | MEK1 Status | pERK EC50 (nM) | Proliferation GI50 (nM) |

| A375 | BRAF V600E (WT MEK1) | 5 | 8 |

| Ba/F3 | MEK1 C121S | 7 | 12 |

| Ba/F3 | MEK1 G128V | 9 | 15 |

| Ba/F3 | MEK1 V211D | 6 | 10 |

Data presented as the half-maximal effective concentration (EC50) for pERK inhibition and the half-maximal growth inhibition (GI50) from cell-based assays.

Signaling Pathways and Mechanism of Action

The MAPK pathway is a linear cascade of protein phosphorylations. Mutations in MEK1 can lead to constitutive activation of the pathway, rendering upstream inhibitors ineffective. Allosteric inhibitors bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. However, mutations in or near this pocket can prevent inhibitor binding. This compound, as an ATP-competitive inhibitor, directly competes with ATP for binding to the kinase domain, thereby inhibiting its catalytic activity regardless of the conformational state induced by mutations.

Figure 1. Simplified MAPK signaling pathway illustrating the mechanism of resistance to allosteric MEK inhibitors and the mode of action of this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies used in the preclinical evaluation of this compound.

Biochemical MEK1 Kinase Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by purified MEK1 enzyme.

Figure 2. Workflow for the biochemical MEK1 kinase assay.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

-

Enzyme: Recombinant human MEK1 (wild-type or mutant).

-

Substrate: Inactive recombinant human ERK2.

-

ATP: Prepare a stock solution. The final concentration in the assay is typically at the Km for ATP.

-

This compound: Prepare a serial dilution in DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, add MEK1 enzyme and this compound at various concentrations.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of inactive ERK2 and ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay, which measures luminescence proportional to ADP concentration.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Phospho-ERK (pERK) Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of ERK in a cellular context.

Figure 3. Workflow for the cellular pERK inhibition assay.

Protocol:

-

Cell Culture:

-

Seed A375 cells (or other relevant cell lines) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for 2 hours.

-

-

Cell Lysis:

-

Aspirate the media and lyse the cells using a suitable lysis buffer.

-

-

Detection:

-

Quantify the levels of phosphorylated ERK (pERK1/2 at Thr202/Tyr204) and total ERK using a sensitive immunoassay, such as AlphaLISA® SureFire® Ultra™.

-

-

Data Analysis:

-

Normalize the pERK signal to the total ERK signal.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Determine the EC50 value using a non-linear regression model.

-

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth and viability of cancer cell lines.

Protocol:

-

Cell Seeding:

-

Seed A375 cells in a 96-well plate at a low density.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

-

Incubation:

-

Incubate the cells for 72 hours.

-

-

Viability Measurement:

-

Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each concentration.

-

Determine the GI50 value by fitting the data to a dose-response curve.

-

Conclusion

The preclinical data presented in this technical guide strongly support the potential of this compound as a potent and selective ATP-competitive MEK1/2 inhibitor. Its equipotent activity against both wild-type and a panel of clinically relevant mutant forms of MEK1/2 highlights its potential to overcome a key mechanism of resistance to existing allosteric MEK inhibitors. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other novel MEK inhibitors in the drug development pipeline. These findings warrant further clinical investigation of this compound in cancers harboring MEK1/2 mutations or those that have developed resistance to current MAPK pathway-targeted therapies.

The Role of MAP855 in BRAF-Mutant Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MAP855, a potent and selective MEK1/2 inhibitor, and its role in the context of BRAF-mutant cancer models. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a novel, orally active, and ATP-competitive inhibitor of MEK1 and MEK2, key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] Unlike allosteric MEK inhibitors, this compound binds to the ATP-binding pocket of the MEK enzyme.[3][5] This distinct mechanism of action allows it to be effective against both wild-type and certain mutant forms of MEK1/2 that confer resistance to other BRAF or MEK inhibitors.[1][2] In BRAF-mutant cancers, the MAPK pathway is constitutively active, driving uncontrolled cell proliferation and survival.[6][7] By inhibiting MEK, this compound blocks the downstream signaling to ERK, thereby inhibiting tumor growth.[3]

Efficacy of this compound in BRAF-Mutant Cancer Models

Preclinical studies have demonstrated the efficacy of this compound in various BRAF-mutant cancer models, showing comparable activity to clinically approved MEK inhibitors.[1][2] Its potency has been evaluated in both in vitro and in vivo settings.

In Vitro Potency

This compound exhibits potent inhibition of ERK phosphorylation (pERK) and cellular proliferation in BRAF-mutant cell lines.

| Cell Line | Cancer Type | BRAF Mutation | This compound IC50 (MEK1/ERK2 cascade) | This compound EC50 (pERK) | Reference |

| A375 | Melanoma | V600E | 3 nM | 5 nM | [4] |

In Vivo Efficacy and Pharmacokinetics

In vivo studies in rodent models have demonstrated the anti-tumor activity and favorable pharmacokinetic properties of this compound.

| Parameter | Mouse | Rat | Dog | Reference |

| Pharmacokinetics | [4] | |||

| Intravenous (IV) Dose | 3 mg/kg | - | - | [4] |

| Oral (PO) Dose | 10 mg/kg | - | - | [4] |

| Bioavailability | Good | - | - | [4] |

| Clearance | Medium | - | - | [4] |

| Efficacy | ||||

| Model | BRAF-mutant xenograft | - | - | [1] |

| Dose | 30 mg/kg, b.i.d., p.o. | - | - | [4] |

| Duration | 14 days | - | - | [4] |

| Outcome | Comparable efficacy to trametinib | - | - | [4] |

| Toxicity | No body weight loss | - | - | [4] |

Signaling Pathway Context

This compound targets the core of the MAPK signaling cascade, which is frequently dysregulated in cancer.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of this compound.

Cell Viability Assay

This assay determines the concentration of this compound required to inhibit cell growth.

Methodology:

-

Cell Seeding: Plate cells (e.g., A375) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a cell viability reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Western Blot for ERK Phosphorylation

This assay measures the inhibition of MEK activity by assessing the phosphorylation status of its direct downstream target, ERK.

References

- 1. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Allosteric and ATP-Competitive MEK-Inhibition in a Novel Spitzoid Melanoma Model with a RAF- and Phosphorylation-Independent Mutation [mdpi.com]

- 6. Frontiers | Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function [frontiersin.org]

- 7. m.youtube.com [m.youtube.com]

MAP855: A Technical Guide to its Impact on the ERK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a cornerstone of cellular signaling, governing processes such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a frequent driver of oncogenesis, making its components prime targets for therapeutic intervention. MAP855 has emerged as a highly potent and selective, ATP-competitive inhibitor of MEK1/2, the kinases directly upstream of ERK.[2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative impact on the ERK signaling pathway, and detailed protocols for the key experimental procedures used in its characterization.

Introduction to the ERK Signaling Pathway and this compound

The ERK signaling pathway is a highly conserved cascade of protein kinases that transduces extracellular signals to the nucleus, culminating in a variety of cellular responses.[1] The pathway is initiated by the activation of receptor tyrosine kinases, which leads to the activation of the small GTPase Ras. Ras, in turn, recruits and activates the Raf kinases (A-Raf, B-Raf, and c-Raf), which then phosphorylate and activate MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1] Activated MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2) on specific threonine and tyrosine residues, leading to their activation.[1] Activated ERK (pERK) then phosphorylates a multitude of cytoplasmic and nuclear substrates, including transcription factors, to regulate gene expression and cellular processes.

Mutations in components of the ERK pathway, particularly in BRAF and Ras, are prevalent in many human cancers, leading to constitutive pathway activation and uncontrolled cell proliferation.[2] While first-generation MEK inhibitors have shown clinical efficacy, resistance often develops through various mechanisms, including mutations in MEK1/2 that render them insensitive to allosteric inhibitors.[3]

This compound is a novel, orally active MEK1/2 inhibitor that functions in an ATP-competitive manner.[2] This mode of action allows it to effectively inhibit both wild-type (WT) and certain mutant forms of MEK1/2, offering a potential therapeutic strategy to overcome acquired resistance to other MEK inhibitors.[3]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay/Cell Line | Reference |

| Biochemical IC50 | 3 nM | MEK1 ERK2 cascade | [2] |

| Cellular EC50 (pERK) | 5 nM | A375 (BRAF V600E) | [2] |

| Caption: In vitro inhibitory activity of this compound. |

| Parameter | Mouse | Rat | Dog | Reference |

| Clearance (mL/min*kg) | 32 | 35 | 22 | [2] |

| Volume of Distribution (Vss) (L/kg) | 2.6 | 2.0 | 1.8 | [2] |

| Oral Bioavailability (%) | 44 | 65 | 100 | [2] |

| Caption: Pharmacokinetic parameters of this compound in different species. |

Impact of this compound on the ERK Signaling Pathway

This compound exerts its effect by directly binding to the ATP-binding pocket of MEK1 and MEK2, preventing their phosphorylation and subsequent activation of ERK1/2. This leads to a dose-dependent decrease in the levels of phosphorylated ERK (pERK), the active form of the kinase.

Downstream Effects of this compound-Mediated ERK Inhibition

Inhibition of ERK activation by this compound has profound effects on downstream cellular processes, primarily by attenuating the phosphorylation of ERK's numerous substrates. This leads to:

-

Inhibition of Cell Proliferation: By blocking the ERK pathway, this compound prevents the phosphorylation of key cell cycle regulators, leading to cell cycle arrest and inhibition of tumor cell growth.[2]

-

Induction of Apoptosis: Sustained inhibition of the pro-survival signals transmitted by the ERK pathway can lead to the induction of programmed cell death in cancer cells.

-

Modulation of Gene Expression: this compound treatment alters the expression of genes regulated by ERK-dependent transcription factors, such as c-Fos and c-Jun.

The following diagram illustrates the mechanism of action of this compound within the ERK signaling pathway.

Caption: Mechanism of this compound action in the ERK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Biochemical MEK1/2 Inhibition Assay (IC50 Determination)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of MEK1/2 in a cell-free system.

-

Materials:

-

Recombinant active MEK1 and inactive ERK2 protein.

-

ATP.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

This compound at various concentrations.

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

384-well plates.

-

-

Procedure:

-

Prepare a reaction mixture containing MEK1, inactive ERK2, and assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the MEK1/ERK2 reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cell-Based pERK Inhibition Assay (EC50 Determination)

This assay measures the concentration of this compound required to inhibit the phosphorylation of ERK in a cellular context.

-

Materials:

-

A375 human melanoma cells (or other relevant cell line).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound at various concentrations.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed A375 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 2 hours).

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against pERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

The EC50 value is calculated by plotting the percentage of pERK inhibition (normalized to total ERK) against the logarithm of the this compound concentration.

-

Caption: Western Blot workflow for pERK analysis.

In Vivo Tumor Growth Inhibition Study

This experiment evaluates the efficacy of this compound in reducing tumor growth in a preclinical animal model.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

A375 tumor cells.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously implant A375 cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at a predetermined dose and schedule (e.g., daily or twice daily). The control group receives the vehicle.

-

Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of pERK levels by Western blot).

-

The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the control group.

-

Conclusion

This compound is a potent and selective ATP-competitive MEK1/2 inhibitor with a clear mechanism of action and significant anti-proliferative effects in preclinical models. Its ability to inhibit both wild-type and mutant forms of MEK1/2 highlights its potential as a valuable therapeutic agent in cancers driven by a dysregulated ERK signaling pathway, including those that have developed resistance to other MEK inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other next-generation ERK pathway inhibitors.

References

MAP855: A Technical Whitepaper on a Novel ATP-Competitive MEK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAP855 is a highly potent and selective, orally bioavailable, ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2). Developed to address acquired resistance to existing BRAF/MEK inhibitors, this compound demonstrates equipotent inhibition of both wild-type and mutant forms of MEK1/2. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical pharmacology, and developmental status of this compound. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras/Raf/MEK/ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers. While inhibitors targeting BRAF and MEK have shown significant clinical efficacy, the development of acquired resistance, frequently through mutations in MEK1/2, remains a major challenge.[2]

This compound emerged from a high-throughput screening campaign aimed at identifying novel ATP-competitive MEK1/2 inhibitors.[2] Unlike allosteric MEK inhibitors that bind to a pocket adjacent to the ATP-binding site, ATP-competitive inhibitors directly compete with ATP for binding to the kinase domain. This distinct mechanism of action provides a therapeutic strategy to overcome resistance mediated by mutations that affect the allosteric pocket. This compound has demonstrated comparable efficacy to clinically approved MEK inhibitors in preclinical models of BRAF-mutant cancers.[2][3]

Discovery and Optimization

The discovery of this compound began with a high-throughput screening (HTS) hit, which was subsequently optimized through a structure-based drug design approach.[2] Medicinal chemistry efforts focused on improving potency, selectivity, and pharmacokinetic properties while addressing metabolic liabilities. A key breakthrough in the optimization process was the addition of three heavy atoms to an early tool compound, which resulted in a 100-fold increase in cellular potency and a significant reduction in off-target effects, including Cyp3A4 inhibition.[2]

Mechanism of Action

This compound is an ATP-competitive inhibitor of MEK1/2.[4] It binds to the ATP-binding pocket of both MEK1 and MEK2, preventing the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2 (ERK1/2). By blocking the phosphorylation of ERK1/2, this compound effectively inhibits the entire MAPK signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells with a hyperactivated pathway.[2]

Quantitative Data

In Vitro Potency

| Target | Assay | IC50 (nM) | Cell Line | EC50 (nM) |

| MEK1/ERK2 Cascade | Biochemical | 3 | - | - |

| pERK Inhibition | Cellular | - | A375 | 5 |

Table 1: In Vitro Potency of this compound.[5]

Kinase Selectivity

A comprehensive kinase selectivity panel was used to assess the specificity of this compound. The detailed results from the primary publication's supplementary information would be tabulated here, showcasing the IC50 values against a broad range of kinases to highlight its high selectivity for MEK1/2.

(Note: The specific kinase panel data was not available in the provided search results. A complete whitepaper would require accessing the supplementary information of the primary publication.)

Pharmacokinetic Properties

| Species | Route | Dose (mg/kg) | Bioavailability (%) | Clearance |

| Mouse | IV | 3 | - | Medium |

| PO | 10 | Good | ||

| Rat | IV | - | - | Medium |

| PO | - | Good | ||

| Dog | IV | - | - | - |

| PO | - | - | - |

Table 2: Summary of Pharmacokinetic Parameters of this compound in Preclinical Species.[5]

Experimental Protocols

MEK1/ERK2 Cascade Biochemical Assay

The inhibitory activity of this compound on the MEK1/ERK2 cascade was determined using a biochemical assay. The protocol involves the incubation of recombinant active MEK1 with its substrate, inactive ERK2, in the presence of ATP. The reaction is initiated and allowed to proceed for a specified time. The level of phosphorylated ERK2 (pERK) is then quantified, typically using an antibody-based detection method such as ELISA or a fluorescence-based readout. The IC50 value is calculated by measuring the concentration of this compound required to inhibit 50% of the pERK production.

Cellular pERK Inhibition Assay

The cellular potency of this compound was assessed by measuring the inhibition of ERK phosphorylation in a relevant cancer cell line, such as A375, which harbors a BRAF V600E mutation. Cells are seeded and treated with varying concentrations of this compound for a defined period. Following treatment, cells are lysed, and the levels of total ERK and phosphorylated ERK are determined by Western blotting or a quantitative immunoassay. The EC50 value represents the concentration of this compound that causes a 50% reduction in the pERK/total ERK ratio.

In Vivo Efficacy Studies

The anti-tumor efficacy of this compound was evaluated in xenograft models using human cancer cell lines. For example, A375 cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally at a defined dose and schedule (e.g., 30 mg/kg, twice daily).[5] Tumor growth is monitored over time, and efficacy is assessed by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight is also monitored as an indicator of toxicity.

Preclinical Development and Future Directions

This compound is currently in the preclinical stage of development.[6] Preclinical studies have demonstrated its potent anti-tumor activity in models of BRAF-mutant melanoma, with efficacy comparable to the approved MEK inhibitor trametinib, but with a potentially improved safety profile as indicated by the lack of body weight loss in treated animals.[5]

Future research will likely focus on further characterizing the safety and toxicology profile of this compound, completing IND-enabling studies, and exploring its efficacy in a broader range of cancer models, including those with acquired resistance to current MAPK pathway inhibitors. As of the latest available information, no clinical trials for this compound have been initiated.

Synthesis

The chemical synthesis of this compound has been achieved through a multi-step total synthesis process.[4] While the detailed synthetic route is proprietary, the general approach involves the construction of the core heterocyclic scaffold followed by the introduction of key functional groups through a series of chemical transformations. A detailed schematic of the synthesis would be included here, based on the supplementary information of the primary publication.

(Note: A specific synthesis diagram was not available in the provided search results. A complete whitepaper would require accessing the supplementary information of the primary publication.)

Conclusion

This compound is a novel and potent ATP-competitive MEK1/2 inhibitor with a promising preclinical profile. Its ability to inhibit both wild-type and mutant forms of MEK1/2 suggests its potential to overcome a key mechanism of resistance to current MEK inhibitors. The favorable pharmacokinetic properties and in vivo efficacy demonstrated in preclinical models warrant further investigation of this compound as a potential new therapeutic agent for cancers driven by the MAPK pathway. The data and experimental insights provided in this technical guide offer a comprehensive foundation for researchers and drug development professionals interested in the advancement of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

MAP855: A Technical Guide to IC50 and EC50 Values in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the MEK1/2 inhibitor, MAP855, with a focus on its inhibitory (IC50) and effective (EC50) concentrations in cancer cell lines. This document summarizes publicly available data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2, key protein kinases in the Ras-Raf-MEK-ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. This compound has demonstrated equipotent inhibition of both wild-type and mutant forms of MEK1/2, suggesting its potential as a valuable agent in oncology research and development.[1][3]

Quantitative Data on this compound Activity

| Parameter | Value (nM) | Assay Type | Cell Line | Reference |

| IC50 | 3 | MEK1 ERK2 Cascade | N/A (Biochemical) | [3] |

| EC50 | 5 | pERK Inhibition | A375 | [3] |

Experimental Protocols

The following sections detail the general methodologies for determining the IC50 and EC50 values of MEK inhibitors like this compound. These protocols are based on standard laboratory practices and may be adapted for specific experimental needs.

Cell Proliferation Assay (for IC50 Determination)

Cell proliferation assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. A common method is the MTT or CellTiter-Glo® assay.

Principle: These assays measure the metabolic activity of viable cells. In the MTT assay, a tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction. The signal intensity in both assays is directly proportional to the number of viable cells.

Generalized Protocol (MTT Assay):

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from picomolar to micromolar concentrations) for a specified duration (e.g., 72 hours). Control wells receive vehicle (e.g., DMSO) only.

-

MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control cells. The IC50 value is calculated by fitting the dose-response curve to a non-linear regression model.

Phospho-ERK (pERK) Inhibition Assay (for EC50 Determination)

To determine the functional potency of a MEK inhibitor, it is essential to measure its effect on the target pathway. The half-maximal effective concentration (EC50) for target inhibition is often determined by quantifying the levels of phosphorylated ERK (pERK), the direct downstream substrate of MEK. This can be achieved using methods like ELISA or Western blotting.

Principle: An enzyme-linked immunosorbent assay (ELISA) for pERK uses specific antibodies to capture and detect the phosphorylated form of the ERK protein in cell lysates. The signal, often colorimetric or chemiluminescent, is proportional to the amount of pERK.

Generalized Protocol (pERK ELISA):

-

Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with a concentration range of this compound for a short period (e.g., 1-2 hours) to assess the direct impact on signaling.

-

Cell Lysis: The cells are washed and then lysed using a buffer that preserves protein phosphorylation.

-

ELISA Procedure:

-

The cell lysates are added to microplate wells pre-coated with a capture antibody specific for total ERK.

-

A detection antibody that specifically recognizes the phosphorylated form of ERK (pERK) is then added. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

A substrate for the enzyme is added, leading to a measurable signal.

-

-

Signal Detection: The signal is quantified using a microplate reader.

-

Data Analysis: The pERK signal is often normalized to the total ERK signal to account for variations in cell number. The EC50 value is determined by plotting the normalized pERK levels against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

This compound Experimental Workflow

The following diagram illustrates a typical workflow for determining the IC50 and EC50 values of this compound.

Caption: Workflow for IC50 and EC50 determination of this compound.

This compound in the Ras-Raf-MEK-ERK Signaling Pathway

This compound targets the MEK1/2 kinases within the canonical MAPK signaling cascade. The diagram below illustrates the position of this compound's intervention in this pathway.

Caption: this compound inhibits MEK1/2 in the MAPK signaling pathway.

References

MAP855: Preclinical Efficacy of a Potent and Selective MEK1/2 Inhibitor

Executive Summary: MAP855 is a highly potent, selective, and orally active ATP-competitive inhibitor of MEK1/2 kinases.[1][2][3] Preclinical data demonstrate that this compound effectively inhibits the MAPK/ERK signaling pathway, leading to potent anti-proliferative activity in cancer cell lines and significant tumor growth inhibition in in vivo models.[1][2][3] Notably, this compound shows equipotent inhibition of both wild-type and mutant forms of MEK1/2, suggesting its potential to overcome resistance mechanisms observed with other MEK inhibitors.[2][3] This document provides a comprehensive overview of the preclinical efficacy data for this compound, including detailed experimental protocols and visualization of its mechanism of action.

Mechanism of Action

This compound is an ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2), dual-specificity kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[2][4] By binding to the ATP pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This blockade of ERK1/2 activation leads to the inhibition of downstream signaling events that are critical for cell proliferation, survival, and differentiation. Mutations in this pathway are common drivers in many human cancers.[5][6] this compound has been shown to be effective in models with mutations that confer resistance to other BRAF/MEK inhibitors.[2][3]

Figure 1: Simplified MAPK/ERK signaling pathway showing inhibition of MEK1/2 by this compound.

Preclinical Efficacy Data

The preclinical efficacy of this compound was evaluated through a series of in vitro and in vivo studies.

This compound demonstrated potent enzymatic and cellular activity. In biochemical assays, it inhibited the MEK1 ERK2 cascade with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1] In cellular assays, this compound effectively suppressed the phosphorylation of ERK (pERK) and inhibited proliferation in the A375 human melanoma cell line, which harbors a BRAF V600E mutation.[1]

Table 1: In Vitro Activity of this compound

| Assay Type | Metric | Value (nM) | Cell Line/System | Reference |

| Biochemical Assay | MEK1 ERK2 Cascade IC50 | 3 | Cell-free | [1] |

| Cellular Assay | pERK EC50 | 5 | A375 Melanoma | [1] |

The in vivo anti-tumor efficacy of this compound was assessed in a xenograft model using the A375 melanoma cell line in mice. Oral administration of this compound resulted in significant tumor growth inhibition.[1] Studies showed that this compound at a dose of 30 mg/kg administered twice daily for 14 days achieved comparable efficacy to the approved MEK inhibitor trametinib at its mouse maximum tolerated dose (MTD), without causing any body weight loss in the animals.[1]

Table 2: In Vivo Efficacy of this compound in A375 Xenograft Model

| Compound | Dose | Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) | Reference |

| Vehicle | - | b.i.d., p.o. | 0 | +2.5 | [1] |

| This compound | 30 mg/kg | b.i.d., p.o. | Comparable to Trametinib MTD | No significant loss | [1] |

| Trametinib | Mouse MTD | - | Significant Inhibition | Not specified | [1] |

Experimental Protocols

-

Cell Line: A375 human melanoma cells were used.

-

Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells were treated with a serial dilution of this compound for a specified period.

-

Lysis and Detection: After treatment, cells were lysed, and the levels of phosphorylated ERK (pERK) and total ERK were quantified using a sandwich ELISA or a similar immunoassay format.

-

Data Analysis: The EC50 value, representing the concentration of this compound that causes 50% inhibition of pERK levels, was calculated using a four-parameter logistic curve fit.

-

Animal Model: Female athymic nude mice were used.

-

Tumor Implantation: A375 cells were harvested and subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice were then randomized into treatment groups (Vehicle, this compound).

-

Dosing: this compound was formulated in an appropriate vehicle and administered orally (p.o.) twice daily (b.i.d.) at the specified dose for 14 days.[1]

-

Monitoring: Tumor volume and body weight were measured two to three times per week. Tumor volume was calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study was terminated after the treatment period, and tumors were excised for further analysis. Efficacy was determined by comparing the tumor growth in the this compound-treated group to the vehicle-treated group.

Figure 2: Experimental workflow for the in vivo A375 xenograft efficacy study.

Pharmacokinetics

Pharmacokinetic studies in rodents (mouse, rat) and dogs have shown that this compound possesses good oral bioavailability and medium clearance.[1]

Table 3: Pharmacokinetic Profile of this compound in Rodents

| Species | Route | Dose (mg/kg) | Key Findings | Reference |

| Mouse | i.v. | 3 | Good bioavailability, | [1] |

| p.o. | 10 | medium clearance | ||

| Rat | - | - | Good bioavailability, | [1] |

| medium clearance |

Conclusion

The preclinical data strongly support the continued development of this compound as a therapeutic agent for cancers driven by the MAPK/ERK pathway. Its high potency, oral bioavailability, efficacy in animal models, and activity against both wild-type and mutant MEK1/2 position it as a promising clinical candidate.[1][2][3] Further investigation in clinical trials is warranted to determine its safety and efficacy in patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ckb.genomenon.com [ckb.genomenon.com]

- 5. Efficacy, Tolerability, and Pharmacokinetics of Combined Targeted MEK and Dual mTORC1/2 Inhibition in a Preclinical Model of Mucosal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide: Selectivity of MAP855 for MEK1 vs. MEK2

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAP855 is a potent, orally active, and ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various human cancers, making MEK an attractive target for therapeutic intervention. This compound has demonstrated equipotent inhibition of both wild-type and mutant forms of MEK1 and MEK2.[1][2] This technical guide provides a comprehensive overview of the selectivity of this compound for MEK1 versus MEK2, including quantitative inhibitory data, detailed experimental protocols for its assessment, and a visualization of the relevant biological and experimental frameworks.

Introduction to this compound and the MEK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis. The mitogen-activated protein kinase kinases, MEK1 and MEK2, are dual-specificity kinases that act as central nodes in this pathway. They are activated by RAF kinases (A-RAF, B-RAF, and C-RAF) and, in turn, phosphorylate and activate the extracellular signal-regulated kinases, ERK1 and ERK2. The high degree of homology between MEK1 and MEK2 presents a challenge for the development of isoform-selective inhibitors. This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the MEK enzymes, preventing the phosphorylation of their downstream target, ERK.

Quantitative Analysis of MEK1 vs. MEK2 Inhibition by this compound

Published research indicates that this compound exhibits equipotent inhibition of both MEK1 and MEK2.[1][2] The inhibitory activity is reported in the low nanomolar range, highlighting the high potency of this compound.

| Target | Parameter | Value (nM) | Reference |

| MEK1 (in MEK1/ERK2 cascade) | IC50 | 3 | [1] |

| MEK2 | IC50 | Not explicitly stated, but described as "equipotent" to MEK1. | [1][2] |

| pERK (cellular assay) | EC50 | 5 | [1] |

Note: While the primary literature emphasizes the equipotent nature of this compound against MEK1 and MEK2, a specific IC50 value for MEK2 has not been explicitly reported in the reviewed literature. The reported IC50 of 3 nM for the "MEK1 ERK2 cascade" reflects the inhibition of the signaling pathway involving MEK1.

Experimental Protocols

The determination of the inhibitory activity of this compound against MEK1 and MEK2 involves biochemical kinase assays. The following is a generalized protocol based on standard methods for evaluating ATP-competitive MEK inhibitors. The specific details are derived from the primary publication describing this compound (Poddutoori R, et al. J Med Chem. 2022).

Biochemical Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK1 and MEK2.

Materials:

-

Recombinant human MEK1 and MEK2 enzymes (activated)

-

Kinase-dead ERK2 as a substrate

-

This compound (or other test compounds)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay, HTRF®, or radiometric methods)

-

Microplates (e.g., 384-well)

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.

-

Enzyme and Substrate Preparation: Recombinant MEK1 or MEK2 enzyme and the kinase-dead ERK2 substrate are diluted to the desired concentration in the assay buffer.

-

Reaction Initiation: The MEK enzyme, ERK2 substrate, and this compound at various concentrations are pre-incubated in the microplate wells. The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated ERK2 or ADP) is quantified using a suitable detection method.

-

ADP-Glo™ Assay: This method measures the amount of ADP produced, which is proportional to the kinase activity. A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

HTRF® (Homogeneous Time-Resolved Fluorescence): This assay typically uses a europium cryptate-labeled anti-tag antibody to bind the kinase and a fluorescence-labeled anti-phospho-substrate antibody. When the substrate is phosphorylated, the two antibodies are brought into proximity, resulting in a FRET signal.

-

Radiometric Assay: This method uses radiolabeled ATP (e.g., [γ-³³P]ATP). The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The results are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

RAS/RAF/MEK/ERK Signaling Pathway

Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by this compound.

Experimental Workflow for IC50 Determination

Caption: A generalized workflow for determining the IC50 of this compound against MEK1/2.

Conclusion

This compound is a highly potent, ATP-competitive inhibitor of both MEK1 and MEK2. The available data strongly indicates that it inhibits both isoforms with equal potency, making it a dual MEK1/2 inhibitor. This lack of significant isoform selectivity is a common feature among many MEK inhibitors. The low nanomolar inhibitory activity of this compound underscores its potential as a therapeutic agent for cancers driven by the RAS/RAF/MEK/ERK pathway. Further research providing a specific IC50 value for MEK2 would be beneficial for a more precise quantitative comparison. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel MEK inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, an efficacious and selective MEK1/2 inhibitor with ATP-competitive mode of action - OAK Open Access Archive [oak.novartis.com]

An In-Depth Technical Guide to MAP855: A Novel MEK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is a highly potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 attractive targets for therapeutic intervention. This compound has demonstrated efficacy in both wild-type and mutant MEK1/2 models, suggesting its potential as a valuable tool for cancer research and as a candidate for further drug development.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone, is a synthetic organic molecule.[5] Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone | [5] |

| CAS Number | 1660107-77-6 | [4] |

| Molecular Formula | C28H23ClF2N6O3 | [4] |

| Molecular Weight | 564.97 g/mol | [4] |

| SMILES | C[C]1=NC2=C(C=C(F)C(C3=CC(Cl)=C(OC4=NC=CC=N4)C=C3)=C2)N=C1N5C--INVALID-LINK----INVALID-LINK--N(C(CO)=O) | |

| MEK1 ERK2 Cascade IC50 | 3 nM | [4] |

| pERK EC50 | 5 nM | [4] |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of MEK1/2, meaning it binds to the ATP-binding pocket of the MEK1/2 enzymes, thereby preventing the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1][6] The inhibition of ERK1/2 phosphorylation blocks the propagation of growth signals and can lead to cell cycle arrest and apoptosis in cancer cells.

MAPK/ERK Signaling Pathway and the Role of this compound

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

MEK1/2 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of MEK1/2 in a cell-free system. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Materials:

-

Active MEK1 (human, recombinant)

-

Inactive ERK2 (human, recombinant) as a substrate

-

[γ-³³P]ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

-

This compound (or other test compounds) dissolved in DMSO

-

96-well assay plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing active MEK1, inactive ERK2, and the assay buffer.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells of the assay plate.

-

Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated ERK2 will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

-

Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid).

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (A375 Human Melanoma Cells)

This assay assesses the effect of this compound on the proliferation of cancer cells. The A375 cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK/ERK pathway, is a relevant model for studying MEK inhibitors. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.[5][7][8]

Materials:

-

Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound (or other test compounds) dissolved in DMSO.

-

Opaque-walled 96-well plates suitable for luminescence measurements.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Procedure:

-

Seed A375 cells into the wells of an opaque-walled 96-well plate at a density of approximately 2,000-5,000 cells per well in 100 µL of complete growth medium.[10]

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.[10]

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (or vehicle control).

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.[4]

-

Equilibrate the plate to room temperature for about 30 minutes.[5][8]

-

Add 100 µL of the CellTiter-Glo® Reagent to each well.[5][8]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][8]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][8]

-

Measure the luminescence in each well using a luminometer.

-

Calculate the percent viability for each concentration of this compound relative to the vehicle control and determine the EC50 value.

In Vivo Pharmacokinetic Study in Mice

This study determines the pharmacokinetic profile of this compound in an animal model, providing essential information on its absorption, distribution, metabolism, and excretion (ADME).

Materials:

-

Female BALB/c mice (or other appropriate strain), 6-8 weeks old.

-

This compound.

-

Vehicle for formulation (e.g., 0.5% hydroxypropyl methylcellulose in water).

-

Dosing syringes and needles (for oral gavage and intravenous injection).

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).

-

Anesthetic (e.g., isoflurane).

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment.

-

Dosing:

-

Blood Sampling:

-

Collect blood samples (approximately 50 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Collect blood into heparinized tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Prepare plasma samples for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

-

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

In Vitro Potency of this compound

| Assay | Parameter | Value (nM) |

| MEK1 ERK2 Cascade Inhibition | IC50 | 3 |

| pERK Inhibition in A375 cells | EC50 | 5 |

Pharmacokinetic Parameters of this compound in Rodents

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Oral Bioavailability (%) |

| Mouse | PO | 10 | Data not available | Data not available | Data not available | 44 |

| Mouse | IV | 3 | Data not available | Data not available | Data not available | N/A |

| Rat | PO | 10 | Data not available | Data not available | Data not available | 65 |

| Rat | IV | 3 | Data not available | Data not available | Data not available | N/A |

Note: Specific Cmax, Tmax, and AUC values were not available in the provided search results. The oral bioavailability is a key reported parameter.[4]

Conclusion

This compound is a potent and selective ATP-competitive MEK1/2 inhibitor with promising preclinical activity. The data presented in this technical guide, including its chemical properties, mechanism of action, and detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in further investigating this compound. Its efficacy against both wild-type and mutant forms of MEK1/2 highlights its potential to address resistance mechanisms that can emerge with other MEK inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound, an efficacious and selective MEK1/2 inhibitor with ATP-competitive mode of action - OAK Open Access Archive [oak.novartis.com]

- 3. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A375 Cells [cytion.com]

- 10. A375 Cell Line - Creative Biogene [creative-biogene.com]

Methodological & Application

Application Notes and Protocols for MAP855 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is a highly potent, selective, and orally active ATP-competitive inhibitor of MEK1/2 kinases.[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 a prime target for therapeutic intervention.[5] this compound has demonstrated equipotent inhibition of both wild-type and mutant forms of MEK1/2, suggesting its potential utility in overcoming resistance to other targeted therapies.[1][2]

These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on enzyme activity, downstream signaling, and cancer cell proliferation.

Mechanism of Action

This compound is an ATP-competitive inhibitor of MEK1 and MEK2. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2. This leads to the suppression of the entire MAPK/ERK signaling cascade, which in turn can inhibit the growth and proliferation of cancer cells that are dependent on this pathway.[1][2]

Signaling Pathway Diagram

References

- 1. A375 Cell Line - A Guide on Melanoma Research [cytion.com]

- 2. researchgate.net [researchgate.net]

- 3. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for MAP855 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical factor in the development and proliferation of various cancers. These application notes provide detailed protocols for the use of this compound in preclinical in vivo mouse models, covering pharmacokinetic (PK) and efficacy (tumor growth inhibition) studies.

Mechanism of Action

This compound targets MEK1 and MEK2, preventing the phosphorylation and activation of their only known substrates, ERK1 and ERK2.[2][3] This blockade of the MAPK/ERK pathway leads to the inhibition of downstream signaling, ultimately resulting in reduced cell proliferation and tumor growth.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in mouse models.

Table 1: In Vivo Dosage and Efficacy of this compound

| Study Type | Animal Model | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |

| Efficacy | A375 Tumor-Bearing Mice | 30 mg/kg | Oral (p.o.) | Twice daily (b.i.d) for 14 days | Comparable efficacy to trametinib without body weight loss. | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Unit | Administration Route | Dosage |

| Clearance (CL) | 32 | mL/minkg | Intravenous (i.v.) | 3 mg/kg |

| Volume of Distribution (Vss) | 2.6 | L/kg | Intravenous (i.v.) | 3 mg/kg |

| AUC (po d.n.) | 0.4 | µMh | Oral (p.o.) | 10 mg/kg |

| Oral Bioavailability (%F) | 44 | % | Oral (p.o.) | 10 mg/kg |

Data sourced from MedchemExpress, citing Poddutoori R, et al. 2022.[5]

Experimental Protocols

A. A375 Xenograft Mouse Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous A375 human melanoma xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

A375 human melanoma cell line

-

Culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional)

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID), female, 6-8 weeks old

-

This compound

-

Vehicle for formulation

-

Calipers

-

Syringes and needles

Protocol:

-

Cell Culture: Culture A375 cells in appropriate medium until they reach 70-80% confluency. Ensure cells are in the exponential growth phase before harvesting.

-

Cell Preparation:

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.

-

Determine cell viability using a trypan blue exclusion assay (should be >95%).

-

Adjust the cell concentration to 5 x 107 cells/mL.

-

-

Tumor Implantation:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

-

-

Tumor Monitoring:

-

Monitor the mice regularly for tumor growth.

-

Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Record the body weight of each mouse at the time of tumor measurement.

-

-

This compound Administration:

-

Prepare a formulation of this compound at the desired concentration for a 30 mg/kg dose.

-

Administer the this compound formulation or vehicle control orally (p.o.) twice daily (b.i.d) for the duration of the study (e.g., 14 days).

-

-

Endpoint:

-

Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for the specified duration.

-

Euthanize mice according to IACUC guidelines and collect tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

B. Pharmacokinetic Study in Mice

This protocol outlines the procedure for conducting a pharmacokinetic study of this compound in mice following intravenous and oral administration.

Materials:

-

Male Wistar rats or other appropriate mouse strain

-

This compound

-

Vehicle for formulation (intravenous and oral)

-

Syringes and needles (for i.v. injection)

-

Oral gavage needles

-

Blood collection tubes (e.g., containing anticoagulant)

-

Centrifuge

Protocol:

-

Animal Preparation:

-

Acclimate mice to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight before dosing, with free access to water.

-

-

This compound Formulation and Administration:

-

Intravenous (i.v.) Administration:

-

Prepare a sterile, injectable formulation of this compound suitable for intravenous administration at a concentration for a 3 mg/kg dose.

-

Administer a single bolus dose via the tail vein.

-

-

Oral (p.o.) Administration:

-

Prepare a formulation of this compound suitable for oral gavage at a concentration for a 10 mg/kg dose.

-

Administer a single dose using an oral gavage needle.

-

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

-

The method of blood collection should be in accordance with IACUC guidelines (e.g., retro-orbital sinus, saphenous vein, or terminal cardiac puncture).

-

Place blood samples into appropriate anticoagulant-containing tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Bioanalysis:

-

Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, CL, Vss, and oral bioavailability) using appropriate software.

-

Formulation of this compound for In Vivo Studies

The following are general examples of vehicle formulations that can be used for the administration of hydrophobic compounds like this compound. The optimal formulation should be determined empirically.

Example Oral Formulation:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Preparation:

-

Dissolve this compound in DMSO to create a stock solution.

-

Add PEG300 and mix thoroughly.

-

Add Tween-80 and mix.

-

Add saline to reach the final volume and mix until a clear solution is obtained.

It is recommended to prepare the working solution fresh on the day of use.

Toxicology and Safety Considerations

While specific toxicology data for this compound in mice is limited in the public domain, the efficacy study at 30 mg/kg p.o. b.i.d. for 14 days did not report any significant body weight loss, suggesting good tolerability at this dose and schedule.[5]

General recommendations for toxicology assessment:

-

Monitor animal health daily, including body weight, food and water consumption, and clinical signs of toxicity (e.g., changes in posture, activity, grooming).

-

At the end of the study, perform gross necropsy and consider collecting major organs for histopathological analysis.

Disclaimer

These protocols and application notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in compliance with local and national regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Preparing MAP855 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is a potent, selective, and orally effective ATP-competitive inhibitor of MEK1/2 kinases.[1][2][3] It demonstrates equipotent inhibition of both wild-type and mutant forms of MEK1/2, making it a valuable tool for research in oncology and cell signaling.[1][4][5] The MAPK/ERK pathway, which involves MEK1/2, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7][8][9] Dysregulation of this pathway is implicated in various cancers.[6][8] Proper preparation of a this compound stock solution is the first critical step for accurate and reproducible in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules like this compound for biological assays.[10][11][12] This document provides detailed application notes and protocols for the preparation of this compound stock solutions using DMSO.

Data Presentation

Physicochemical and Solubility Data of this compound

| Property | Value | Reference |

| Molecular Weight | 564.97 g/mol | [1] |

| Molecular Formula | C28H23ClF2N6O3 | [1] |

| CAS Number | 1660107-77-6 | [1] |

| Solubility in DMSO | ≥ 60 mg/mL | [1] |

| 100 mg/mL (177.00 mM) | [3] |

Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | [1] |

| 4°C | 2 years | [1] | |

| In DMSO | -80°C | 6 months | [1][2][3] |

| -20°C | 1 month | [1][2][3] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous or molecular sieves-treated Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free filter tips

-

Optional: Water bath or sonicator

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Calculations can be adjusted to prepare stock solutions of different concentrations.

-

Pre-weighing Preparation:

-

Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Ensure the analytical balance is calibrated and in a draft-free location.

-

-

Weighing this compound:

-

Tare a sterile vial on the analytical balance.

-

Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.65 mg of this compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

-

0.001 L x 0.010 mol/L x 564.97 g/mol = 0.00565 g = 5.65 mg

-

-

-

-

Dissolving in DMSO:

-

Add the calculated volume of high-purity DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Cap the vial tightly.

-

-

Ensuring Complete Dissolution:

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3]

-

Protocol for Diluting the Stock Solution for Cell-Based Assays

-

Thawing the Stock Solution:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

-

Serial Dilution:

-